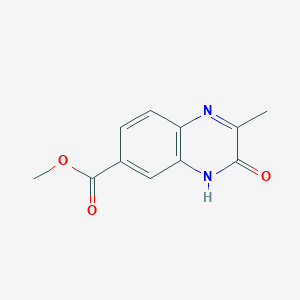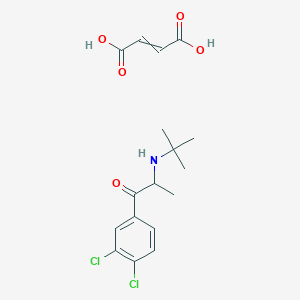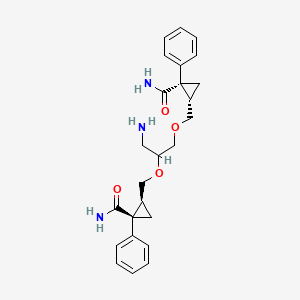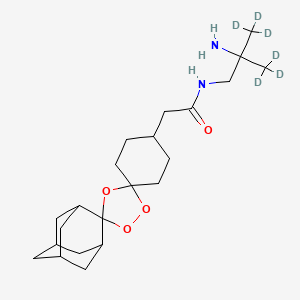
Arterolane-d6 Tosylate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arterolane-d6 Tosylate Salt is a synthetic trioxolane compound primarily used in the treatment of malaria. It is a derivative of arterolane, which is known for its potent antimalarial properties. The compound is designed to target the erythrocytic stages of Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Arterolane-d6 Tosylate Salt involves several key steps. The primary synthetic route includes the formation of the trioxolane ring, which is achieved through a diastereoselective Griesbaum co-ozonolysis reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Arterolane-d6 Tosylate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are crucial for its antimalarial activity.
Reduction: Reduction reactions can modify the trioxolane ring, affecting the compound’s stability and efficacy.
Substitution: The tosylate group can be substituted with other functional groups to create derivatives with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various oxidation and reduction derivatives of this compound, which can be further studied for their antimalarial properties .
Applications De Recherche Scientifique
Arterolane-d6 Tosylate Salt has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of trioxolane rings and their derivatives.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: this compound is primarily used in the development of antimalarial drugs.
Industry: The compound’s stability and solubility make it suitable for use in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of Arterolane-d6 Tosylate Salt involves the generation of reactive oxygen species (ROS) through the cleavage of the trioxolane ring. This process is mediated by heme, a component of the malaria parasite’s digestive system. The ROS generated cause oxidative damage to the parasite’s cellular components, leading to its death . The compound specifically targets the erythrocytic stages of the parasite, disrupting its life cycle and preventing the spread of infection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Artemisinin: A natural antimalarial compound with a similar mechanism of action involving the generation of ROS.
OZ439 (Artefenomel): A synthetic trioxolane with improved pharmacokinetic properties compared to arterolane.
Uniqueness
Arterolane-d6 Tosylate Salt is unique due to its enhanced stability and solubility provided by the tosylate group. This makes it more suitable for pharmaceutical formulations compared to other trioxolanes. Additionally, its deuterated form (d6) offers improved metabolic stability, making it a promising candidate for further drug development .
Propriétés
Formule moléculaire |
C22H36N2O4 |
|---|---|
Poids moléculaire |
398.6 g/mol |
InChI |
InChI=1S/C22H36N2O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15/h14-18H,3-13,23H2,1-2H3,(H,24,25)/i1D3,2D3 |
Clé InChI |
VXYZBLXGCYNIHP-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)(C([2H])([2H])[2H])N |
SMILES canonique |
CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
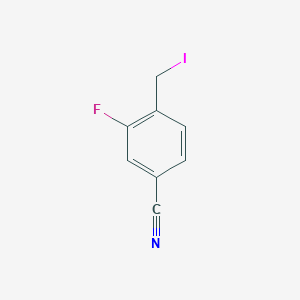
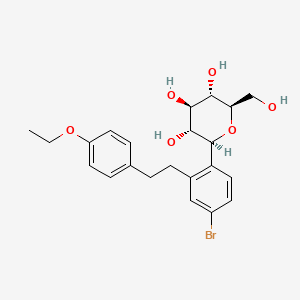
![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
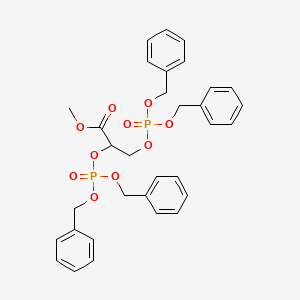
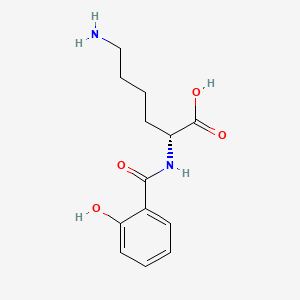
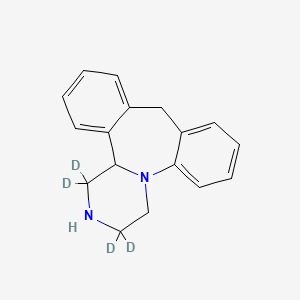

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)

